molecular formula C10H20ClNO4 B13730780 Acetoxy-methyl acetylcholine chloride CAS No. 38939-85-4

Acetoxy-methyl acetylcholine chloride

Cat. No.: B13730780
CAS No.: 38939-85-4
M. Wt: 253.72 g/mol
InChI Key: QENRWINHIGJULD-UHFFFAOYSA-M
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Description

Acetoxy-methyl acetylcholine chloride is a chemical compound that belongs to the class of acetylcholine analogs Acetylcholine is a neurotransmitter that plays a significant role in various physiological functions, including muscle activation, memory, and learning

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetoxy-methyl acetylcholine chloride typically involves the acetylation of methyl acetylcholine. The process begins with the reaction of methyl acetylcholine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Methyl acetylcholine+Acetyl chlorideAcetoxy-methyl acetylcholine chloride+HCl\text{Methyl acetylcholine} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl} Methyl acetylcholine+Acetyl chloride→Acetoxy-methyl acetylcholine chloride+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetoxy-methyl acetylcholine chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Acetoxy-methyl acetylcholine chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its effects on biological systems, particularly in neurotransmission and muscle activation.

    Medicine: Investigated for potential therapeutic applications in treating neurological disorders and muscle-related conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetoxy-methyl acetylcholine chloride involves its interaction with acetylcholine receptors. The compound mimics the action of acetylcholine by binding to muscarinic and nicotinic receptors, leading to the activation of downstream signaling pathways. This results in various physiological effects, including muscle contraction and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Acetylcholine: The parent compound with similar neurotransmitter functions.

    Methacholine: A synthetic analog used in bronchial challenge tests.

    Carbachol: Another analog with longer-lasting effects due to resistance to acetylcholinesterase.

Uniqueness

Acetoxy-methyl acetylcholine chloride is unique due to its specific acetoxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

38939-85-4

Molecular Formula

C10H20ClNO4

Molecular Weight

253.72 g/mol

IUPAC Name

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;chloride

InChI

InChI=1S/C10H20NO4.ClH/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

QENRWINHIGJULD-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-]

Origin of Product

United States

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